molecular formula C3H6KNOS2 B165887 Potassium N-hydroxymethyl-N-methyldithiocarbamate CAS No. 51026-28-9

Potassium N-hydroxymethyl-N-methyldithiocarbamate

Cat. No. B165887
CAS RN: 51026-28-9
M. Wt: 175.32 g/mol
InChI Key: QDESFMLRHRZCSV-UHFFFAOYSA-M
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Description

Potassium N-hydroxymethyl-N-methyldithiocarbamate is a chemical compound with the molecular formula C3H6NOS2.K . It is also known as Carbamodithioic acid, (hydroxymethyl)methyl-, monopotassium salt . This compound is used as an antimicrobial pesticide, designed to destroy or suppress the growth of harmful microorganisms such as bacteria, viruses, or fungi on inanimate objects and surfaces .


Molecular Structure Analysis

The InChIKey of Potassium N-hydroxymethyl-N-methyldithiocarbamate is QDESFMLRHRZCSV-UHFFFAOYSA-M . The molecular weight of the compound is 175.314 .

Scientific Research Applications

Soil Treatment and Environmental Impact

A study conducted by Lloyd (1962) explored the decomposition of sodium N-methyldithiocarbamate, a related compound, in soil and its environmental impact. The research found that methyl isothiocyanate is a principal product of this decomposition, which can react to form N-methylthiourea. This finding is significant in understanding the environmental and ecological effects of such soil treatments (Lloyd, 1962).

Biological Effects and Hormonal Impact

Goldman et al. (1994) investigated the effects of sodium N-methyldithiocarbamate (SMD) on hormonal triggers in rats, particularly focusing on luteinizing hormone and hypothalamic catecholamines. This research is relevant for understanding the broader biological impacts of dithiocarbamates on hormonal regulation and brain chemistry (Goldman et al., 1994).

Pharmacology and Medical Applications

Valentine et al. (1995) explored the interaction of N-methyldithiocarbamate with proteins, investigating its ability to generate biologically active compounds. This study provides insights into the molecular mechanisms that could contribute to the therapeutic or toxic effects of dithiocarbamate compounds (Valentine et al., 1995).

Agricultural Research and Crop Nutrition

Research by Römheld and Kirkby (2010) emphasized the need for future research on potassium in agriculture, which could potentially include derivatives like Potassium N-hydroxymethyl-N-methyldithiocarbamate. This review highlights the role of potassium in soil health, plant physiology, and nutrition, suggesting avenues for future applications in agriculture (Römheld & Kirkby, 2010).

Chemical Synthesis and Catalytic Applications

Liu, Ai, and Li (2011) utilized potassium sorbate, a related compound, as a catalyst for chemical reactions, demonstrating its potential in chemical synthesis and industrial applications. This research provides a foundation for exploring similar uses of Potassium N-hydroxymethyl-N-methyldithiocarbamate in catalysis (Liu, Ai, & Li, 2011).

Environmental Chemistry and Air Quality

Lu, Hebert, and Miller (2014) investigated the reaction rates of methyl isothiocyanate, a breakdown product of related dithiocarbamates, with atmospheric compounds. Understanding these reaction mechanisms is crucial for assessing the environmental impact of such compounds on air quality (Lu, Hebert, & Miller, 2014).

Safety And Hazards

Potassium N-hydroxymethyl-N-methyldithiocarbamate is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed. The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

potassium;N-(hydroxymethyl)-N-methylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS2.K/c1-4(2-5)3(6)7;/h5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDESFMLRHRZCSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6KNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042319
Record name Potassium N-hydroxymethyl-N-methyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium N-hydroxymethyl-N-methyldithiocarbamate

CAS RN

51026-28-9
Record name Bunema
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051026289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium N-hydroxymethyl-N-methyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (hydroxymethyl)methyldithiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM N-HYDROXYMETHYL-N-METHYLDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17IZB5Q4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium N-hydroxymethyl-N-methyldithiocarbamate
Reactant of Route 2
Potassium N-hydroxymethyl-N-methyldithiocarbamate
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Potassium N-hydroxymethyl-N-methyldithiocarbamate
Reactant of Route 4
Potassium N-hydroxymethyl-N-methyldithiocarbamate
Reactant of Route 5
Potassium N-hydroxymethyl-N-methyldithiocarbamate
Reactant of Route 6
Potassium N-hydroxymethyl-N-methyldithiocarbamate

Citations

For This Compound
1
Citations
J Buckman, J Pera - US Patent 3,856,851, 1974 - Google Patents
Reaction products of alkali-metal salts of dithiocarbamic acid, of N-C1 to C5 alkyl, and N, N''-C2 to C4 alkylenebisdithiocarbamic acids with aldehydes and ammonia or primary amines and diamines are new compounds which are useful as bactericides, fungicides, algicides, nematocides, and soil fumigants in industry and agriculture.
Number of citations: 7 patents.google.com

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